Tixocortol 21-Pivalate-d9
CAS No.:
Cat. No.: VC0208272
Molecular Formula: C₂₆H₂₉D₉O₅S
Molecular Weight: 471.7
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₉D₉O₅S |
|---|---|
| Molecular Weight | 471.7 |
Introduction
Chemical Properties and Structure
Tixocortol 21-Pivalate-d9 represents a significant advancement in analytical chemistry through its deuterated structure. The compound's chemical and physical properties are summarized in the following table:
The compound's structure features the characteristic steroid backbone with four fused rings, with the deuteration specifically located in the pivalate group. This selective deuteration provides enhanced stability and traceability while maintaining the pharmacological properties of the parent compound.
Applications and Uses
Tixocortol 21-Pivalate-d9 serves multiple purposes across scientific disciplines:
Analytical Applications
Comparative Properties with Non-Deuterated Form
Understanding the differences between Tixocortol 21-Pivalate-d9 and its non-deuterated counterpart illuminates the advantages of deuteration in research applications:
| Property | Tixocortol 21-Pivalate | Tixocortol 21-Pivalate-d9 | Significance |
|---|---|---|---|
| Molecular Weight | 462.64 | 471.7 | Higher due to deuterium atoms |
| Metabolic Stability | Standard | Enhanced | Deuteration can slow metabolism |
| Mass Spectrometric Detection | Standard | Enhanced | Distinct mass signature |
| Chemical Reactivity | Standard | Slightly reduced | C-D bonds are stronger than C-H bonds |
| Pharmacological Activity | Anti-inflammatory | Presumably similar | Deuteration typically preserves activity |
The non-deuterated form (Tixocortol 21-Pivalate) is known for its anti-inflammatory properties and is used in the treatment of rhinitis, pharyngitis, and ulcerative colitis . It is also the principal screening substance for contact allergies to class A corticosteroids .
Clinical Relevance of Parent Compound
While Tixocortol 21-Pivalate-d9 itself is primarily a research tool, understanding the clinical applications of its parent compound provides valuable context:
Tixocortol 21-pivalate serves as a surrogate marker for contact allergy to hydrocortisone and other corticosteroids . In a study examining patch testing with hydrocortisone creams and ointments in tixocortol pivalate patch test-positive patients, researchers found significant clinical relevance in positive reactions .
The study demonstrated that:
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ROAT (repeated open application testing) was positive in 75% of patients with hydrocortisone cream versus 38% with hydrocortisone ointment (p = 0.02)
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Patch testing was positive with hydrocortisone cream in 85% of patients versus 7% with hydrocortisone ointment (p < 0.0001)
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Only 1 of 26 tixocortol pivalate patch test-negative patients had a positive patch test with hydrocortisone cream, caused by a vehicle ingredient
These findings suggest that most patients with positive tixocortol pivalate patch tests show clinical relevance, with hydrocortisone creams producing positive patch tests and positive repeated open application tests more frequently than hydrocortisone ointments .
Physical and Chemical Properties
The predicted properties of the non-deuterated form provide insights into the likely properties of the deuterated variant:
| Property | Value | Method |
|---|---|---|
| Water Solubility | 0.0131 mg/mL | ALOGPS |
| logP | 3.31 | ALOGPS |
| logP | 3.96 | Chemaxon |
| logS | -4.6 | ALOGPS |
| pKa (Strongest Acidic) | 12.66 | Chemaxon |
| pKa (Strongest Basic) | -2.8 | Chemaxon |
| Physiological Charge | 0 | Chemaxon |
| Hydrogen Acceptor Count | 5 | Chemaxon |
| Hydrogen Donor Count | 2 | Chemaxon |
| Polar Surface Area | 91.67 Ų | Chemaxon |
| Rotatable Bond Count | 5 | Chemaxon |
| Refractivity | 126.7 m³·mol⁻¹ | Chemaxon |
| Polarizability | 51.86 ų | Chemaxon |
| Number of Rings | 4 | Chemaxon |
| Bioavailability | 1 | Chemaxon |
These properties are derived from the non-deuterated form , but they provide a reasonable approximation for Tixocortol 21-Pivalate-d9, with minor differences expected due to deuteration.
Tixocortol 21-Pivalate-d9 represents an important research tool in the field of corticosteroid chemistry and pharmacology. Its deuterated structure provides significant advantages in analytical applications, particularly in mass spectrometry and metabolic studies. As a reference standard, it plays a crucial role in ensuring the accuracy and reliability of analytical methods for detecting and quantifying Tixocortol 21-Pivalate.
Future research directions may include:
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Exploration of its potential in novel biochemical assays
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Investigation of therapeutic applications where its deuterated form offers advantages
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Study of its metabolic pathways and interactions with biological systems
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Development of new analytical methods leveraging its unique properties
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